
rac-threo-Dihydro Bupropion-d9 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-threo-Dihydro Bupropion-d9 Hydrochloride is a stable isotope-labeled compound used primarily in scientific research. It is a metabolite of Bupropion Hydrochloride, an antidepressant of the aminoketone class that acts as a selective inhibitor of dopamine uptake . This compound is particularly valuable in studies related to neurotransmission, addiction, and various neurological disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-threo-Dihydro Bupropion-d9 Hydrochloride involves the reduction of Bupropion Hydrochloride. The reduction process typically employs 11β-hydroxysteroid dehydrogenase-1 and aldo-keto reductases . The reaction conditions often include a controlled environment with specific pH and temperature settings to ensure the stability and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and purification systems to achieve the desired yield and quality. The compound is then subjected to rigorous quality control measures to ensure its suitability for research applications.
Analyse Chemischer Reaktionen
Types of Reactions
rac-threo-Dihydro Bupropion-d9 Hydrochloride undergoes several types of chemical reactions, including:
Reduction: Conversion of Bupropion Hydrochloride to this compound.
Oxidation: Potential oxidation of the hydroxyl group to form other metabolites.
Substitution: Possible substitution reactions involving the chlorine atom in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major product formed from the reduction of Bupropion Hydrochloride is this compound. Other potential products include various oxidized and substituted derivatives, depending on the specific reaction conditions employed.
Wissenschaftliche Forschungsanwendungen
rac-threo-Dihydro Bupropion-d9 Hydrochloride has a wide range of applications in scientific research, including:
Wirkmechanismus
rac-threo-Dihydro Bupropion-d9 Hydrochloride exerts its effects primarily through the inhibition of dopamine and norepinephrine reuptake . This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and alleviating symptoms of depression and other neurological disorders. The compound also interacts with nicotinic acetylcholine receptors, contributing to its effects on addiction and smoking cessation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydroxybupropion: Another major metabolite of Bupropion with similar pharmacological properties.
Erythro-Dihydro Bupropion: A stereoisomer of rac-threo-Dihydro Bupropion with distinct pharmacokinetic and pharmacodynamic profiles.
Uniqueness
rac-threo-Dihydro Bupropion-d9 Hydrochloride is unique due to its stable isotope labeling, which makes it particularly valuable in research applications requiring precise quantification and tracking of metabolic pathways . Its specific interaction with dopamine and norepinephrine reuptake mechanisms also distinguishes it from other similar compounds .
Biologische Aktivität
Rac-threo-Dihydro Bupropion-d9 Hydrochloride is a deuterated derivative of bupropion, a medication primarily used for treating depression and aiding smoking cessation. This compound serves as an important tool in pharmacological research, particularly in studying the metabolism of bupropion and its effects on neurotransmission. The isotopic labeling with deuterium allows for enhanced tracking in metabolic studies, providing insights into the pharmacokinetics and dynamics of bupropion-related compounds.
- Molecular Formula : C13H11D9ClNO·HCl
- Molecular Weight : Approximately 250.81 g/mol
- Appearance : White crystalline solid
Rac-threo-Dihydro Bupropion-d9 primarily interacts with the dopamine transporter (DAT) , inhibiting the reuptake of dopamine. This action enhances dopaminergic neurotransmission, affecting various biochemical pathways associated with mood regulation and the reward system in the brain.
Biochemical Pathways
- Dopamine Reuptake Inhibition : By binding to DAT, it increases dopamine levels in the synaptic cleft.
- Neurotransmitter Modulation : It also influences norepinephrine levels, contributing to its antidepressant effects.
- Impact on Reward System : Enhanced dopaminergic activity is linked to improved mood and motivation.
Pharmacokinetics
The pharmacokinetic profile of rac-threo-Dihydro Bupropion-d9 is similar to that of bupropion, characterized by:
- Absorption : Well-absorbed from the gastrointestinal tract.
- Metabolism : Undergoes extensive first-pass metabolism, primarily mediated by cytochrome P450 enzymes such as CYP2B6 and CYP2C19 .
- Excretion : Metabolites are primarily excreted through urine.
Biological Activity and Research Applications
Although rac-threo-Dihydro Bupropion-d9 itself does not exhibit inherent biological activity, it plays a crucial role in research settings:
- Metabolic Tracing : Used as an internal standard in mass spectrometry to quantify bupropion levels and its metabolites in biological samples.
- Pharmacokinetic Studies : Aids in understanding drug metabolism and individual variations across populations.
- Neuropharmacology Research : Investigates the effects of bupropion on neurotransmitter systems, particularly in relation to mood disorders and addiction.
Case Studies
-
Metabolite Identification :
A study analyzed urine and plasma samples from subjects undergoing bupropion therapy to identify metabolites M1-M3. It was found that threo-4′-OH-hydrobupropion (M4) was a significant metabolite, indicating its role in bupropion metabolism . -
Stereoselective Pharmacokinetics :
Research highlighted that stereoselective metabolism of bupropion affects its pharmacokinetics and therapeutic efficacy. The study revealed that threo-hydrobupropion accounts for a significant portion of bupropion clearance, emphasizing the importance of understanding stereoisomer behavior in drug metabolism .
Comparative Analysis with Related Compounds
Compound | Role/Activity | Key Features |
---|---|---|
Rac-threo-Dihydro Bupropion-d9 | Metabolic tracer for bupropion | Deuterated derivative; enhances tracking in studies |
Hydroxybupropion | Major metabolite of bupropion | Active in mood regulation; similar pharmacological profile |
Erythro-Dihydro Bupropion | Stereoisomer with distinct pharmacokinetic properties | Different metabolic pathways compared to threo form |
Eigenschaften
CAS-Nummer |
1392209-60-7 |
---|---|
Molekularformel |
C13H21Cl2NO |
Molekulargewicht |
287.272 |
IUPAC-Name |
(1S,2S)-1-(3-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-ol;hydrochloride |
InChI |
InChI=1S/C13H20ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,12,15-16H,1-4H3;1H/t9-,12+;/m0./s1/i2D3,3D3,4D3; |
InChI-Schlüssel |
YZHVQDVGTAELNB-SKNDMWRXSA-N |
SMILES |
CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C.Cl |
Synonyme |
3-Chloro-α-[1-[(1,1-dimethylethyl-d9)amino]ethyl]benzenemethanol Hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.